N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and an ethoxyphenylglycinamide moiety
Properties
Molecular Formula |
C29H33N7O2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H33N7O2/c1-6-38-23-11-9-22(10-12-23)31-26(37)17-30-27-34-28(32-24-13-7-18(2)15-20(24)4)36-29(35-27)33-25-14-8-19(3)16-21(25)5/h7-16H,6,17H2,1-5H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
UCANWOCSDWMXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 2,4-dimethylaniline under controlled conditions to form the intermediate 4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazine . This intermediate is then reacted with 4-ethoxyphenylglycine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials[][3].
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties[][3].
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems[][3].
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties[][3].
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The triazine core and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide
- **N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-propoxyphenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability compared to similar compounds with different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
